molecular formula C14H19NO4S B1328617 1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-4-carboxylic acid CAS No. 942474-48-8

1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-4-carboxylic acid

Cat. No.: B1328617
CAS No.: 942474-48-8
M. Wt: 297.37 g/mol
InChI Key: OHUXRYMPVFPNCF-UHFFFAOYSA-N
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Description

1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-4-carboxylic acid is a synthetic organic compound with the molecular formula C({14})H({19})NO(_{4})S and a molecular weight of 297.37 g/mol . This compound is notable for its structural complexity, featuring a piperidine ring substituted with a carboxylic acid group and a phenyl ring bearing methyl and methylsulfonyl substituents. It is primarily used in research settings, particularly in the fields of chemistry and pharmacology.

Scientific Research Applications

1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Biochemical Analysis

Biochemical Properties

1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to act as a partial agonist of the GABA A receptor . This interaction modulates the receptor’s ion channel activity, affecting neurotransmission and potentially offering therapeutic benefits for neurological disorders.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its partial agonist activity at the GABA A receptor involves binding to the receptor’s active site, inducing conformational changes that modulate ion channel activity . This mechanism of action can lead to either inhibition or activation of downstream signaling pathways, depending on the cellular context and receptor subtype.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperidine Ring: Starting from a suitable precursor such as 4-piperidone, the piperidine ring is constructed through reductive amination or other cyclization methods.

    Introduction of the Phenyl Group: The phenyl ring is introduced via a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the piperidine derivative in the presence of a Lewis acid catalyst.

    Substitution Reactions: The methyl and methylsulfonyl groups are introduced through electrophilic aromatic substitution reactions. Methylation can be achieved using methyl iodide and a base, while the methylsulfonyl group is typically introduced using methylsulfonyl chloride under basic conditions.

    Carboxylation: The carboxylic acid group is introduced through carboxylation of the piperidine ring, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO(_4)), acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH(_4)), dry ether.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Conversion of the methyl group to a carboxylic acid.

    Reduction: Conversion of the carboxylic acid to an alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    1-[2-Methyl-4-(methylthio)phenyl]piperidine-4-carboxylic acid: Similar structure but with a methylthio group instead of a methylsulfonyl group.

    1-[2-Methyl-4-(methylamino)phenyl]piperidine-4-carboxylic acid: Contains a methylamino group instead of a methylsulfonyl group.

    1-[2-Methyl-4-(methoxy)phenyl]piperidine-4-carboxylic acid: Features a methoxy group in place of the methylsulfonyl group.

Uniqueness

1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-4-carboxylic acid is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical properties such as increased polarity and the ability to participate in specific chemical reactions. This makes it particularly useful in applications where these properties are advantageous, such as in the design of drugs with improved solubility and bioavailability.

Properties

IUPAC Name

1-(2-methyl-4-methylsulfonylphenyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-10-9-12(20(2,18)19)3-4-13(10)15-7-5-11(6-8-15)14(16)17/h3-4,9,11H,5-8H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUXRYMPVFPNCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)C)N2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001167360
Record name 1-[2-Methyl-4-(methylsulfonyl)phenyl]-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001167360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942474-48-8
Record name 1-[2-Methyl-4-(methylsulfonyl)phenyl]-4-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942474-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-Methyl-4-(methylsulfonyl)phenyl]-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001167360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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